Caffeic acid - Natural
Caffeic acid - Natural
Caffeic Acid is an orally bioavailable, hydroxycinnamic acid derivative and polyphenol, with potential anti-oxidant, anti-inflammatory, and antineoplastic activities. Upon administration, caffeic acid acts as an antioxidant and prevents oxidative stress, thereby preventing DNA damage induced by free radicals. Caffeic acid targets and inhibits the histone demethylase (HDM) oncoprotein gene amplified in squamous cell carcinoma 1 (GASC1; JMJD2C; KDM4C) and inhibits cancer cell proliferation. GASC1, a member of the KDM4 subgroup of Jumonji (Jmj) domain-containing proteins, demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9 and H3K36), and plays a key role in tumor cell development.
Caffeic acid is a hydroxycinnamic acid that is cinnamic acid in which the phenyl ring is substituted by hydroxy groups at positions 3 and 4. It exists in cis and trans forms; the latter is the more common. It has a role as a plant metabolite, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antioxidant and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxycinnamic acid and a member of catechols.
Caffeic acid, also known as caffeate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Caffeic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Caffeic acid has been found in human epidermis and prostate tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Caffeic acid is also a parent compound for other transformation products, including but not limited to, 5-O-cis-caffeoylquinic acid, malvidin 3-O-{6-O-[(Z)-caffeoyl]-beta-D-glucoside}, and (2S, 3R)-cis-caftaric acid. Caffeic acid is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Caffeic acid is a hydroxycinnamic acid that is cinnamic acid in which the phenyl ring is substituted by hydroxy groups at positions 3 and 4. It exists in cis and trans forms; the latter is the more common. It has a role as a plant metabolite, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antioxidant and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxycinnamic acid and a member of catechols.
Caffeic acid, also known as caffeate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Caffeic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Caffeic acid has been found in human epidermis and prostate tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Caffeic acid is also a parent compound for other transformation products, including but not limited to, 5-O-cis-caffeoylquinic acid, malvidin 3-O-{6-O-[(Z)-caffeoyl]-beta-D-glucoside}, and (2S, 3R)-cis-caftaric acid. Caffeic acid is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
331-39-5
VCID:
VC0190718
InChI:
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2-
SMILES:
C1=CC(=C(C=C1C=CC(=O)O)O)O
Molecular Formula:
C9H8O4
Molecular Weight:
180.16 g/mol
Caffeic acid - Natural
CAS No.: 331-39-5
Natural Products
VCID: VC0190718
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
CAS No. | 331-39-5 |
---|---|
Product Name | Caffeic acid - Natural |
Molecular Formula | C9H8O4 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2- |
Standard InChIKey | QAIPRVGONGVQAS-RQOWECAXSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C\C(=O)O)O)O |
SMILES | C1=CC(=C(C=C1C=CC(=O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)O)O |
Colorform | Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange. |
Melting Point | 433 to 437 °F (decomposes) (NTP, 1992) 225 dec °C Decomposes at 223-225 °C (Softens at 194 °C). |
Physical Description | 3,4-dihydroxycinnamic acid appears as yellow prisms or plates (from chloroform or ligroin) or pale yellow granules. Alkaline solutions turn from yellow to orange. (NTP, 1992) Solid |
Description | Caffeic Acid is an orally bioavailable, hydroxycinnamic acid derivative and polyphenol, with potential anti-oxidant, anti-inflammatory, and antineoplastic activities. Upon administration, caffeic acid acts as an antioxidant and prevents oxidative stress, thereby preventing DNA damage induced by free radicals. Caffeic acid targets and inhibits the histone demethylase (HDM) oncoprotein gene amplified in squamous cell carcinoma 1 (GASC1; JMJD2C; KDM4C) and inhibits cancer cell proliferation. GASC1, a member of the KDM4 subgroup of Jumonji (Jmj) domain-containing proteins, demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9 and H3K36), and plays a key role in tumor cell development. Caffeic acid is a hydroxycinnamic acid that is cinnamic acid in which the phenyl ring is substituted by hydroxy groups at positions 3 and 4. It exists in cis and trans forms; the latter is the more common. It has a role as a plant metabolite, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antioxidant and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxycinnamic acid and a member of catechols. Caffeic acid, also known as caffeate, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Caffeic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Caffeic acid has been found in human epidermis and prostate tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Caffeic acid is also a parent compound for other transformation products, including but not limited to, 5-O-cis-caffeoylquinic acid, malvidin 3-O-{6-O-[(Z)-caffeoyl]-beta-D-glucoside}, and (2S, 3R)-cis-caftaric acid. Caffeic acid is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound. |
Solubility | less than 1 mg/mL at 72° F (NTP, 1992) Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol. |
Synonyms | 3,4-dihydroxycinnamic acid caffeic acid caffeic acid, (E)-isomer caffeic acid, (Z)-isomer caffeic acid, monosodium salt sodium caffeate |
PubChem Compound | 1549111 |
Last Modified | Nov 11 2021 |
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